Enhanced Aspergillus Susceptibility: SF001 MIC50/90 vs. Amphotericin B
Turletricin (SF001) demonstrates superior in vitro potency against Aspergillus isolates compared to amphotericin B. In a direct head-to-head study, SF001 exhibited MIC50/90 values of 0.5/1 mg/L against Aspergillus species, whereas amphotericin B required 1/4 mg/L to achieve equivalent inhibition [1]. This represents a 2-fold lower MIC50 and a 4-fold lower MIC90, indicating enhanced susceptibility of Aspergillus to SF001. Notably, SF001 retained activity against AmB-resistant Aspergillus isolates [1].
| Evidence Dimension | MIC50/MIC90 (mg/L) |
|---|---|
| Target Compound Data | MIC50 = 0.5 mg/L; MIC90 = 1 mg/L |
| Comparator Or Baseline | Amphotericin B: MIC50 = 1 mg/L; MIC90 = 4 mg/L |
| Quantified Difference | MIC50: 2-fold lower; MIC90: 4-fold lower |
| Conditions | In vitro susceptibility testing against Aspergillus isolates |
Why This Matters
The 4-fold lower MIC90 translates to effective fungal inhibition at substantially reduced drug concentrations, potentially enabling lower clinical dosing and improved therapeutic windows in aspergillosis treatment.
- [1] In vitro activity of SF001: a next-generation polyene versus amphotericin B. Antimicrob Agents Chemother. 2025;69(6):e00322-25. DOI: 10.1128/aac.00322-25. View Source
